molecular formula C22H19NO3 B12752233 4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid CAS No. 196518-58-8

4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid

Cat. No.: B12752233
CAS No.: 196518-58-8
M. Wt: 345.4 g/mol
InChI Key: VTRQSTBKZZHWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid is a complex organic compound that features a benzopyran ring, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling Reactions: The benzopyran and pyrrole rings can be coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of the Benzoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the benzopyran ring.

    Reduction: Reduction reactions could target the carbonyl group of the benzoic acid moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound could be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development:

Industry

    Materials Science: The compound could be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(5,8-Dimethyl-2H-1-benzopyran-3-yl)-1H-pyrrol-2-yl)benzoic acid: Similar compounds might include other benzopyran derivatives, pyrrole derivatives, and benzoic acid derivatives.

Uniqueness

    Structural Features: The unique combination of benzopyran, pyrrole, and benzoic acid moieties sets this compound apart from others.

    Functional Properties: Its specific functional properties, such as fluorescence or biological activity, would distinguish it from similar compounds.

Properties

CAS No.

196518-58-8

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

4-[5-(5,8-dimethyl-2H-chromen-3-yl)-1H-pyrrol-2-yl]benzoic acid

InChI

InChI=1S/C22H19NO3/c1-13-3-4-14(2)21-18(13)11-17(12-26-21)20-10-9-19(23-20)15-5-7-16(8-6-15)22(24)25/h3-11,23H,12H2,1-2H3,(H,24,25)

InChI Key

VTRQSTBKZZHWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(COC2=C(C=C1)C)C3=CC=C(N3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.